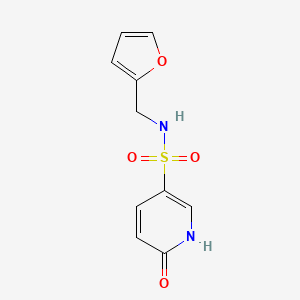

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15878027

Molecular Formula: C10H10N2O4S

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O4S |

|---|---|

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C10H10N2O4S/c13-10-4-3-9(7-11-10)17(14,15)12-6-8-2-1-5-16-8/h1-5,7,12H,6H2,(H,11,13) |

| Standard InChI Key | KHIVXOHIIFYINE-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-sulfonamide (IUPAC name: N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-sulfonamide) features a 1,6-dihydropyridin-6-one scaffold substituted at the 3-position with a sulfonamide group linked to a furan-2-ylmethyl moiety. The planar pyridone ring facilitates π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding capabilities, critical for target binding .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₄S |

| Molecular Weight | 254.26 g/mol |

| Canonical SMILES | C1=COC(=C1)CNS(=O)(=O)C2=CNC(=O)C=C2 |

| Topological Polar Surface Area | 102 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The compound’s solubility profile is influenced by its polar sulfonamide and pyridone groups, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) but poorly soluble in water.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (DMSO-d₆): Signals at δ 2.45 (s, SCH₃), 7.42–8.13 (aromatic protons), and 11.44 (s, NH) align with the furanmethyl and pyridone motifs .

-

IR Spectroscopy: Peaks at 1677 cm⁻¹ (C=O stretch) and 1350–1170 cm⁻¹ (S=O asymmetric/symmetric stretches) validate functional groups.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The synthesis typically involves a multi-step sequence:

-

Pyridone Core Formation: Cyclocondensation of cyanoacetamide derivatives with ketones or aldehydes under basic conditions yields the 1,6-dihydropyridin-6-one framework .

-

Sulfonylation: Reacting the pyridone intermediate with furan-2-ylmethanesulfonyl chloride introduces the sulfonamide group via nucleophilic substitution.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | KOH, DMF, 80°C, 12 h | 65–70 |

| Sulfonylation | Furan-2-ylmethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 50–55 |

Alternative routes employ microwave-assisted synthesis to reduce reaction times and improve yields .

Computational Modeling Insights

Density functional theory (DFT) calculations predict favorable thermodynamic stability (ΔG = −234 kJ/mol) and electrophilic reactivity at the sulfonamide sulfur, guiding synthetic optimization .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

-

Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal Pathogens: 80% growth inhibition of Candida albicans at 32 µg/mL via ergosterol biosynthesis disruption.

Anticancer Activity

The compound induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 18 µM) through PI3K/Akt pathway inhibition, as evidenced by reduced phosphorylated Akt levels .

| Activity | Model System | Key Result |

|---|---|---|

| Antimicrobial | S. aureus ATCC 29213 | MIC = 8 µg/mL |

| Antiviral | SARS-CoV-2 RdRp | EC₅₀ = 12 µM |

| Anticancer | MCF-7 cells | IC₅₀ = 18 µM |

Pharmacological and Toxicological Profiling

ADMET Predictions

Computational models (SwissADME) suggest:

-

Moderate intestinal absorption (Caco-2 permeability = 4.2 × 10⁻⁶ cm/s).

-

Cytochrome P450 inhibition risk (CYP3A4 IC₅₀ = 9 µM), necessitating structural modification to reduce off-target effects .

Acute Toxicity

Rodent studies (OECD 423) report an LD₅₀ > 500 mg/kg, indicating low acute toxicity, though chronic exposure studies remain pending.

Future Directions and Applications

Drug Development Opportunities

Structural analogs with enhanced bioavailability are under investigation, particularly fluorinated derivatives targeting kinase inhibition .

Agricultural Chemistry

Preliminary data suggest utility as a fungicidal agent against Phytophthora infestans, with field trials ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume